6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde
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Overview
Description
6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C9H8O4 It is a derivative of 1,3-benzodioxole, featuring a methoxy group at the 6th position and an aldehyde group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde typically involves the formylation of 1,3-benzodioxole derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 6-Methoxy-2H-1,3-benzodioxole-4-carboxylic acid.
Reduction: 6-Methoxy-2H-1,3-benzodioxole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the methoxy and aldehyde groups.
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: A similar compound with the methoxy group at the 6th position and the aldehyde group at the 5th position.
Myristicin: A naturally occurring compound with a similar methylenedioxyphenyl structure.
Uniqueness
6-Methoxy-2H-1,3-benzodioxole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67492-67-5 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-methoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-11-7-2-6(4-10)9-8(3-7)12-5-13-9/h2-4H,5H2,1H3 |
InChI Key |
SADHRUBGJKARDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCO2)C=O |
Origin of Product |
United States |
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